![molecular formula C11H10N4O2S B14364023 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 92132-62-2](/img/structure/B14364023.png)
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hydrazinylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the hydrazinylmethylidene group and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and hydrazinylmethylidene group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 3-nitrobenzoic acid.
Uniqueness
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylmethylidene group, in particular, allows for unique interactions with biological targets, setting it apart from other thiazole or benzoic acid derivatives.
Propriétés
Numéro CAS |
92132-62-2 |
|---|---|
Formule moléculaire |
C11H10N4O2S |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
3-[2-(hydrazinylmethylideneamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C11H10N4O2S/c12-14-6-13-11-15-9(5-18-11)7-2-1-3-8(4-7)10(16)17/h1-6H,12H2,(H,16,17)(H,13,14,15) |
Clé InChI |
RPWVOSVFCVTFHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


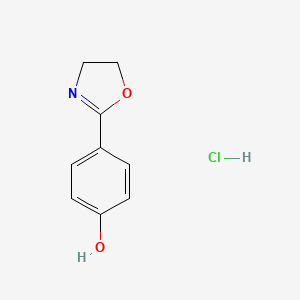
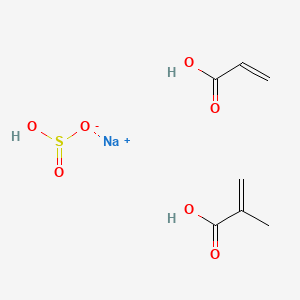

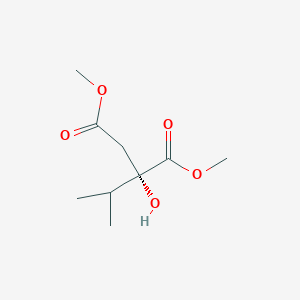

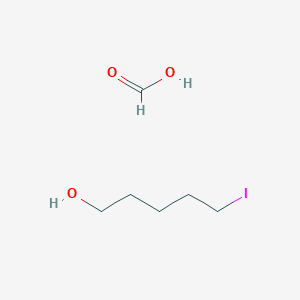
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
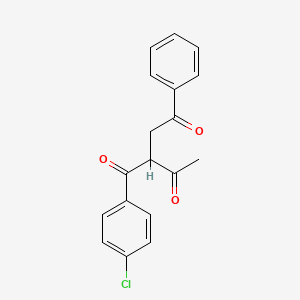
mercury](/img/structure/B14364020.png)

![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
